Cas no 1032842-40-2 (2-Cyano-4-hydroxybenzyl bromide)
2-Cyano-4-hydroxybenzyl bromide Chemical and Physical Properties
Names and Identifiers
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- 2-(Bromomethyl)-5-hydroxybenzonitrile
- 2-CYANO-4-HYDROXYBENZYL BROMIDE
- Oc1ccc(CBr)c(c1)C#N
- 2-Cyano-4-hydroxybenzyl bromide
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- Inchi: 1S/C8H6BrNO/c9-4-6-1-2-8(11)3-7(6)5-10/h1-3,11H,4H2
- InChI Key: MITQLWBFCXBIOO-UHFFFAOYSA-N
- SMILES: BrCC1C=CC(=CC=1C#N)O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 174
- XLogP3: 1.8
- Topological Polar Surface Area: 44
2-Cyano-4-hydroxybenzyl bromide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A014002151-1g |
2-Cyano-4-hydroxybenzyl bromide |
1032842-40-2 | 97% | 1g |
$1199.00 | 2023-09-04 | |
| Alichem | A014002151-5g |
2-Cyano-4-hydroxybenzyl bromide |
1032842-40-2 | 97% | 5g |
$2099.00 | 2023-09-04 |
2-Cyano-4-hydroxybenzyl bromide Related Literature
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
Additional information on 2-Cyano-4-hydroxybenzyl bromide
Comprehensive Overview of 2-Cyano-4-hydroxybenzyl bromide (CAS No. 1032842-40-2): Properties, Applications, and Industry Insights
2-Cyano-4-hydroxybenzyl bromide (CAS No. 1032842-40-2) is a specialized organic compound gaining traction in pharmaceutical and agrochemical research due to its unique molecular structure. This brominated aromatic derivative features both cyano and hydroxy functional groups, making it a versatile intermediate for synthesizing complex molecules. Its high reactivity at the benzyl position enables selective modifications, aligning with modern demands for precision chemistry in drug discovery.
Recent studies highlight the compound's role in developing small-molecule inhibitors targeting enzymatic pathways, a hot topic in cancer therapeutics and metabolic disorder research. The cyano group enhances binding affinity to biological targets, while the hydroxybenzyl moiety contributes to solubility—a critical factor addressed in AI-driven drug design queries. Researchers frequently search for "2-Cyano-4-hydroxybenzyl bromide solubility" and "CAS 1032842-40-2 stability," reflecting practical concerns in lab applications.
From a synthetic perspective, this compound exemplifies green chemistry trends. Its efficient atom economy reduces waste generation, resonating with sustainability-focused queries like "eco-friendly bromination methods." Analytical techniques such as HPLC purity testing and NMR characterization are commonly associated with this chemical, as evidenced by search volumes for "1032842-40-2 analytical data."
The pharmacophore potential of 2-Cyano-4-hydroxybenzyl bromide makes it valuable in structure-activity relationship (SAR) studies. Computational chemists often explore its molecular docking properties, tying into popular searches about "in silico screening of cyano compounds." Its electron-withdrawing characteristics also interest material scientists developing organic semiconductors—a rapidly growing sector.
Handling considerations focus on standard laboratory safety protocols, with particular attention to moisture sensitivity—a frequently asked question in forums. The compound's crystalline form and storage conditions (typically 2-8°C under inert atmosphere) are critical for maintaining reactivity, addressing common operational queries like "1032842-40-2 shelf life."
Industry patents reveal innovative applications in crop protection agents, leveraging its ability to modify plant hormone pathways. This connects to trending searches about "next-generation agrochemical intermediates." Meanwhile, its scalable synthesis from 4-hydroxybenzaldehyde precursors makes it cost-effective for industrial production.
Emerging research explores its utility in bioconjugation techniques for antibody-drug conjugates (ADCs), a cutting-edge area in biopharma. The compound's bifunctional reactivity allows simultaneous attachment to biomolecules and payloads, answering frequent queries about "linker chemistry for ADCs."
Analytical challenges include distinguishing it from similar benzyl bromide derivatives—a topic covered in "HPLC method development for cyano aromatics" literature. Advanced mass spectrometry techniques provide reliable quantification, addressing quality control concerns in commercial supply chains.
Future directions may involve its incorporation into metal-organic frameworks (MOFs) for catalytic applications, aligning with nanotechnology trends. The compound's structural tunability positions it as a candidate for materials science innovation, particularly in porous polymer design.
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